N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]-3,3-diphenylpropanamide
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Overview
Description
N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]-3,3-diphenylpropanamide is a complex organic compound that features a naphthalene ring, a thiazole ring, and a diphenylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]-3,3-diphenylpropanamide typically involves multiple steps:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under acidic conditions.
Attachment of the Naphthalene Ring: The naphthalene moiety can be introduced via a Friedel-Crafts acylation reaction.
Formation of the Diphenylpropanamide Moiety: This involves the reaction of benzyl chloride with benzene in the presence of a Lewis acid catalyst, followed by amidation with an appropriate amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]-3,3-diphenylpropanamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the amide moiety can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes involving thiazole-containing compounds.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]-3,3-diphenylpropanamide exerts its effects depends on its application:
Biological Systems: It may interact with specific enzymes or receptors, modulating their activity.
Materials Science: Its electronic properties could be exploited in the design of new materials for electronic devices.
Comparison with Similar Compounds
Similar Compounds
Naphthalene Derivatives: Compounds containing the naphthalene ring, such as naphthalene-1-sulfonic acid.
Thiazole Derivatives: Compounds containing the thiazole ring, such as 2-aminothiazole.
Diphenylpropanamide Derivatives: Compounds containing the diphenylpropanamide moiety, such as N-(3,3-diphenylpropyl)acetamide.
Uniqueness
N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]-3,3-diphenylpropanamide is unique due to the combination of its structural features, which confer specific chemical and physical properties that are not found in simpler analogs. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C28H22N2OS |
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Molecular Weight |
434.6 g/mol |
IUPAC Name |
N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)-3,3-diphenylpropanamide |
InChI |
InChI=1S/C28H22N2OS/c31-27(18-25(21-10-3-1-4-11-21)22-12-5-2-6-13-22)30-28-29-26(19-32-28)24-17-9-15-20-14-7-8-16-23(20)24/h1-17,19,25H,18H2,(H,29,30,31) |
InChI Key |
PEJOTLAHBMTACX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)NC2=NC(=CS2)C3=CC=CC4=CC=CC=C43)C5=CC=CC=C5 |
Origin of Product |
United States |
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